4-Chloro-3-ethoxy-2-fluorophenylacetic acid
Overview
Description
4-Chloro-3-ethoxy-2-fluorophenylacetic acid is a chemical compound with the CAS Number 1323955-63-0 . It has a molecular weight of 232.64 . The IUPAC name for this compound is (4-chloro-3-ethoxy-2-fluorophenyl)acetic acid . It is used in various fields of research and industry due to its useful properties.
Molecular Structure Analysis
The InChI code for 4-Chloro-3-ethoxy-2-fluorophenylacetic acid is1S/C10H10ClFO3/c1-2-15-10-7(11)4-3-6(9(10)12)5-8(13)14/h3-4H,2,5H2,1H3,(H,13,14)
. The InChI key is JLMJTUGWXPDCKF-UHFFFAOYSA-N
. Physical And Chemical Properties Analysis
4-Chloro-3-ethoxy-2-fluorophenylacetic acid is a solid at ambient temperature . The compound is stored at ambient temperature .Scientific Research Applications
Synthesis and Chemical Characterization
The synthesis of phenylacetic acid derivatives, including those similar to 4-Chloro-3-ethoxy-2-fluorophenylacetic acid, often involves complex organic reactions aiming at yielding substances with potential applications in various fields including pharmaceuticals and material science. For instance, the synthesis of 3-Ethoxy-4-ethoxycarbonylphenylacetic acid from 4-methylsalicylic acid through esterification and etherification processes highlights the intricate steps involved in creating such compounds with high yields (W. Mi, 2006). Similarly, derivatives have been synthesized for use in screening libraries for drug discovery, exemplified by the utilization of 3-chloro-4-hydroxyphenylacetic acid in generating drug-like amide libraries (Rohitesh Kumar et al., 2015).
Computational Studies and Reactivity Analysis
Computational studies, such as those conducted on halogen-substituted phenylacetic acids, provide insight into the reactivity, acidity, and vibrational spectra of these molecules, which are crucial for understanding their potential applications in scientific research (A. K. Srivastava et al., 2015). These studies are essential for designing new compounds with desired properties for specific applications.
Applications in Fluorescence and Quenching Studies
Fluorescence quenching studies of boronic acid derivatives, closely related to phenylacetic acid compounds, reveal the impact of specific functional groups on fluorescence properties. Such research offers valuable insights for the development of fluorescent probes and sensors in biological and chemical research (H. S. Geethanjali et al., 2015).
Chromatographic Analysis and Selectivity Studies
Chromatographic studies, including the analysis of positional isomers of fluorophenylacetic acid, demonstrate the importance of these compounds in analytical chemistry, particularly in ensuring the purity of pharmaceuticals and in the development of analytical methods (Tyson L. Chasse et al., 2007).
Contributions to Pharmaceutical Research
The synthesis and application of specific phenylacetic acid derivatives are directly linked to pharmaceutical research, where they serve as intermediates or active compounds in the development of new drugs. Studies focusing on the synthesis and potential applications of these compounds underscore their importance in the advancement of medical science and drug development (P. Zhou et al., 2009).
Safety And Hazards
properties
IUPAC Name |
2-(4-chloro-3-ethoxy-2-fluorophenyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFO3/c1-2-15-10-7(11)4-3-6(9(10)12)5-8(13)14/h3-4H,2,5H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLMJTUGWXPDCKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1F)CC(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-ethoxy-2-fluorophenylacetic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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